N-Hydroxy-2,4-dinitrobenzenamine
Overview
Description
N-Hydroxy-2,4-dinitrobenzenamine is a useful research compound. Its molecular formula is C6H5N3O5 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Toxicology Studies : In a study on the metabolism of the herbicide pendimethalin, which has a chemical structure related to N-Hydroxy-2,4-dinitrobenzenamine, rats excreted radioactivity rapidly both in urine and feces, indicating the substance's potential for bioaccumulation and the importance of understanding its metabolic pathways (Zulalian, 1990).
Histochemical Applications : The reactivity of proteins in connective tissues and epithelial structures with 2,4-dinitrofluorobenzene, a compound similar to this compound, suggests its utility in localizing reactive groups of proteins in tissue analysis (Zerlotti & Engel, 1962).
Electrochemical Oxidation Studies : The oxidative degradation of 1-hydroxy-2,4-dinitrobenzene, a compound structurally similar to this compound, in aqueous solutions underlines the importance of electrode material and current density in optimizing the oxidation process. This has implications for wastewater treatment and environmental remediation (Quiroz et al., 2014).
Interaction with Biological Thiols : A study on the chemical reaction of nitrosonitrobenzenes with biological thiols, including glutathione, revealed the formation of distinct products, indicating potential applications in understanding biochemical pathways and drug interactions (Ellis, Hill & Foster, 1992).
Biodegradation Studies : The biodegradation of pendimethalin in a bioslurry phase reactor was studied, and various metabolites were identified using analytical techniques. This suggests potential for bioremediation applications (Ramakrishna et al., 2008).
Mutagenicity Studies : Research on 1-chloro-2,4-dinitrobenzene, related to this compound, in relation to its mutagenic effects, reveals important implications for its safety and usage, particularly in medical and cosmetic applications (Krátká et al., 1979).
Chemical Reaction Mechanisms : The study of the reduction of para-dinitrobenzene to para-nitrophenyhydroxylamine provides insights into the reaction mechanisms of similar compounds, which is crucial for chemical synthesis and industrial applications (Darchen & Moinet, 1977).
Synthesis of Pharmaceutical Intermediates : The synthesis of 2-(4-aminophenyl)-1H-benzimidazol-5-amine from 2,4-dinitrobenzenamine highlights its potential application in the pharmaceutical industry as an intermediate for various drug compounds (Jin Ning-ren, 2009).
Correlation of Molecular Activity : The preparation of molecular complexes from methoxyamphetamines and 1,4-dinitrobenzene and the correlation of their association constants with hallucinogenic dose in humans underline its application in pharmacology and neuroscience (Sung & Parker, 1972).
Drug-Protein Conjugate Studies : The study of the metabolic fate of the dinitrophenyl hapten conjugated to albumin provides insights into the behavior of drug-protein conjugates in the body, which is crucial for the development of targeted drug delivery systems (Kitteringham et al., 1985).
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c10-7-5-2-1-4(8(11)12)3-6(5)9(13)14/h1-3,7,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUQJPKASFTOBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199345 | |
Record name | N-Hydroxy-2,4-dinitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51348-06-2 | |
Record name | N-Hydroxy-2,4-dinitrobenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051348062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxy-2,4-dinitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXY-2,4-DINITROBENZENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K711S0X7TI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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